![molecular formula C10H13NO4 B6633154 (2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633154.png)
(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid, also known as EFCA, is a compound that has gained significant attention in the scientific community due to its potential for use in various applications. It is a chiral molecule with two stereoisomers, namely (2S)-EFCA and (2R)-EFCA.
科学研究应用
(2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid has been studied for its potential use in various scientific research applications. One of the areas of interest is its use as a building block for the synthesis of other compounds. It has been used to synthesize various chiral amino acids, which can be used in the development of new drugs or as intermediates in organic synthesis.
作用机制
The mechanism of action of (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid is not fully understood. However, it has been reported to act as a competitive inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that is involved in the degradation of incretin hormones, which regulate insulin secretion. Inhibition of DPP-4 results in increased levels of incretin hormones, which can lead to improved glucose control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
Studies have shown that (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid has significant biochemical and physiological effects. It has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver and kidneys. Additionally, (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid has been reported to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it an ideal compound for use in various applications. However, one of the limitations of using (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid is its relatively high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for research involving (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid. One area of interest is its potential use in the treatment of type 2 diabetes. Studies have shown promising results in animal models, and further research is needed to determine its efficacy in humans. Additionally, (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to explore these potential applications of (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid.
合成方法
The synthesis of (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid involves the reaction of 2-ethylfuran-3-carboxylic acid with N-protected serine, followed by the removal of the protecting group. The resulting product is (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid, which can be isolated through crystallization or column chromatography. The synthesis of (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid has been reported in various literature sources, including the Journal of Organic Chemistry and Organic Letters.
属性
IUPAC Name |
(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-8-7(4-5-15-8)9(12)11-6(2)10(13)14/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZURRSHDCLXCDG-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CO1)C(=O)N[C@@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B6633111.png)
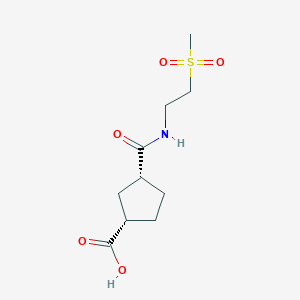
![6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)
![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)
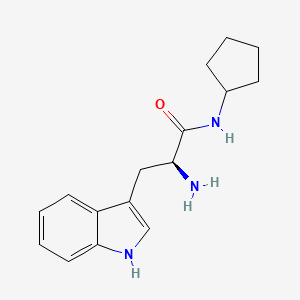
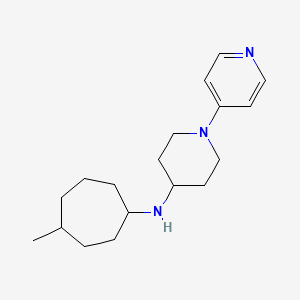
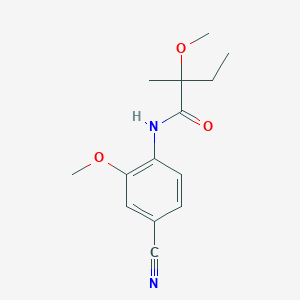
![2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)
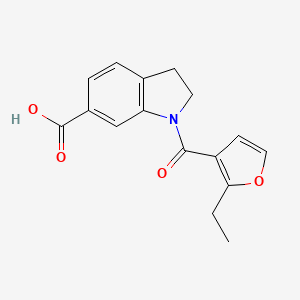
![2-[(2-Ethylfuran-3-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6633165.png)
![2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B6633169.png)